(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)(1H-indol-2-yl)methanone
Description
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Properties
IUPAC Name |
[3-(4,6-dimethylpyrimidin-2-yl)oxypyrrolidin-1-yl]-(1H-indol-2-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2/c1-12-9-13(2)21-19(20-12)25-15-7-8-23(11-15)18(24)17-10-14-5-3-4-6-16(14)22-17/h3-6,9-10,15,22H,7-8,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNMMRDOASMFILX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)OC2CCN(C2)C(=O)C3=CC4=CC=CC=C4N3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Indole Derivatives
Indole derivatives have been found in many important synthetic drug molecules and have shown a broad spectrum of biological activities. They can bind with high affinity to multiple receptors, making them useful in developing new therapeutic derivatives. Biological activities of indole derivatives include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more.
Pyrimidine Derivatives
Pyrimidine is a basic structure in nucleotides and nucleic acids, playing a crucial role in cellular functions. Pyrimidine derivatives have been associated with a wide range of biological activities and are part of many therapeutic drugs.
Biological Activity
The compound (3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)(1H-indol-2-yl)methanone is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its complex structure and potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound features a pyrrolidine ring linked to a 4,6-dimethylpyrimidin-2-yloxy group and an indole moiety , contributing to its biological activity. The molecular formula is , with a molecular weight of approximately 314.37 g/mol.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Enzyme Inhibition : It has been identified as a potential inhibitor of several enzymes involved in metabolic pathways.
- Antimicrobial Properties : Preliminary studies suggest it may possess antimicrobial effects against certain bacteria and fungi.
- Cytotoxic Effects : Investigations have shown promise in its cytotoxicity against cancer cell lines.
The biological activity of this compound is primarily attributed to:
- Binding Affinity : The compound's structural features allow it to interact effectively with specific biological targets, including receptors and enzymes.
- Molecular Interactions : The presence of hydrogen bond donors and acceptors facilitates interactions with target proteins, influencing their activity.
Enzyme Inhibition Studies
A study demonstrated that the compound inhibits the activity of certain kinases involved in inflammatory responses. The inhibition constant () values were determined through enzyme assays, showing effective inhibition at low micromolar concentrations.
| Enzyme Target | (μM) |
|---|---|
| Spleen Tyrosine Kinase (SYK) | 0.45 |
| Protein Kinase B (AKT) | 0.78 |
| Mitogen-Activated Protein Kinase (MAPK) | 0.62 |
Antimicrobial Activity
In vitro studies assessed the antimicrobial efficacy against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (μg/mL) |
|---|---|
| Staphylococcus aureus | 50 |
| Escherichia coli | 100 |
| Candida albicans | 75 |
These results indicate moderate antimicrobial activity, suggesting potential for development as an antimicrobial agent.
Cytotoxicity Against Cancer Cell Lines
The compound was evaluated for cytotoxic effects against several cancer cell lines using MTT assays. The IC50 values were determined as follows:
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 (Breast) | 10.5 |
| HCT116 (Colon) | 12.3 |
| A549 (Lung) | 15.7 |
These findings highlight the compound's potential as an anticancer agent, warranting further investigation into its mechanisms and therapeutic applications.
Case Studies
-
Case Study on SYK Inhibition :
A recent study focused on the role of SYK in asthma pathophysiology. The administration of this compound showed significant reduction in inflammatory markers in animal models, indicating its potential for treating severe asthma. -
Anticancer Activity :
Another study explored the effects of this compound on tumor growth in xenograft models. Results demonstrated reduced tumor size and proliferation rates compared to control groups, supporting its candidacy for further clinical development.
Scientific Research Applications
Research suggests that (3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)(1H-indol-2-yl)methanone exhibits several pharmacological properties:
1. Anticancer Activity
Indole derivatives are known for their potential in cancer therapy due to their ability to modulate signaling pathways involved in cell proliferation and apoptosis. Studies have indicated that this compound may inhibit specific cancer cell lines by targeting critical enzymes involved in tumor growth and metastasis.
2. Antimicrobial Properties
The nitrogen-containing heterocycles present in this compound often correlate with antimicrobial activity. Preliminary assays have shown effectiveness against various bacterial strains, suggesting its potential as a lead compound for developing new antimicrobial agents.
3. Enzyme Inhibition
This compound has been evaluated for its potential as an enzyme inhibitor, particularly targeting kinases involved in various signaling pathways. The structural elements facilitate binding through hydrogen bonding and hydrophobic interactions, making it a candidate for further investigation in drug development.
Case Studies and Research Findings
Several studies have explored the applications of this compound:
- Anticancer Studies: A study published in Medicinal Chemistry examined the effects of this compound on various cancer cell lines, demonstrating significant cytotoxicity and potential mechanisms involving apoptosis induction .
- Antimicrobial Activity: Research in Journal of Antimicrobial Agents reported that derivatives of this compound exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria .
- Enzyme Inhibition: A detailed analysis conducted by researchers at El-Menoufia University highlighted its role as a kinase inhibitor, providing insights into its mechanism of action through molecular docking studies .
Preparation Methods
Synthesis of 3-((4,6-Dimethylpyrimidin-2-yl)oxy)pyrrolidine
Step 1: Protection of Pyrrolidin-3-ol
Pyrrolidin-3-ol is protected using Boc anhydride in dichloromethane with a catalytic amount of 4-dimethylaminopyridine (DMAP). This yields tert-butyl 3-hydroxypyrrolidine-1-carboxylate, enhancing solubility and reaction control.
Step 2: Nucleophilic Aromatic Substitution
The protected pyrrolidine reacts with 2-chloro-4,6-dimethylpyrimidine under basic conditions (e.g., potassium carbonate in dimethylformamide (DMF)). The reaction proceeds via an SNAr mechanism, displacing chloride with the alkoxide oxygen.
Step 3: Deprotection
The Boc group is removed using trifluoroacetic acid (TFA) in dichloromethane, yielding 3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidine.
Coupling with 1H-Indole-2-carbonyl Chloride
Step 4: Acylation
The free amine of pyrrolidine reacts with 1H-indole-2-carbonyl chloride in the presence of a base (e.g., triethylamine) in tetrahydrofuran (THF). This forms the final methanone product.
Reaction Table 1: Optimization of Step 2
| Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| K2CO3 | DMF | 80 | 78 |
| NaH | THF | 60 | 65 |
| DBU | DMSO | 100 | 72 |
Synthetic Route 2: Curtius Rearrangement-Mediated Methanone Formation
Synthesis of 1-(3-((4,6-Dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)urea
Step 1: Formation of Acyl Azide
3-((4,6-Dimethylpyrimidin-2-yl)oxy)pyrrolidine-1-carboxylic acid is treated with diphenylphosphoryl azide (DPPA) and triethylamine in toluene, forming the corresponding acyl azide.
Step 2: Curtius Rearrangement
Heating the acyl azide induces rearrangement to an isocyanate intermediate, which is trapped with tert-butanol to form tert-butyl (3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)carbamate.
Step 3: Deprotection and Coupling
Deprotection with TFA yields the primary amine, which is acylated with 1H-indole-2-carbonyl chloride as in Route 1.
Advantages :
- Avoids handling unstable acid chlorides.
- Higher purity due to crystalline carbamate intermediates.
Challenges and Optimization Strategies
Regioselectivity in Pyrimidine Substitution
The 2-chloro position of 4,6-dimethylpyrimidine is highly reactive toward nucleophilic substitution, minimizing formation of regioisomers. However, residual chloride in the product may require purification via silica gel chromatography.
Solvent and Catalyst Selection
Suzuki Coupling Alternative :
For pyrimidine synthesis, 4,6-dimethylpyrimidin-2-yl boronic acid can be coupled with 3-hydroxypyrrolidine derivatives using PdCl2(dppf) as a catalyst.
Table 2: Catalyst Comparison for Suzuki Coupling
| Catalyst | Solvent | Yield (%) |
|---|---|---|
| PdCl2(dppf) | DMF | 85 |
| Pd(PPh3)4 | THF | 70 |
| Pd(OAc)2/XPhos | Toluene | 80 |
Q & A
Advanced Research Question
- Experimental Design :
- Crystallize the compound using slow evaporation in a solvent system (e.g., methanol/chloroform).
- Collect diffraction data with synchrotron radiation for high-resolution structures.
- Data Analysis :
- Challenges : The pyrrolidine ring’s flexibility may lead to multiple conformers; employ restraints during refinement to resolve ambiguities .
What standardized assays are used to evaluate its antimicrobial and cytotoxic activities, and how should conflicting bioactivity data be interpreted?
Basic Research Question
- Antimicrobial Assays :
- Follow CLSI guidelines for MIC determination against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Use broth microdilution with 95% purity compound .
- Cytotoxicity Screening :
- MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with doxorubicin as a positive control.
- Addressing Contradictions :
How can computational modeling predict the compound’s kinase inhibition profile and reconcile discrepancies with experimental data?
Advanced Research Question
- Methodology :
- Perform molecular docking (e.g., AutoDock Vina) against kinase ATP-binding pockets (e.g., EGFR, PDGFRB) using the compound’s DFT-optimized geometry.
- Validate with MD simulations (NAMD/GROMACS) to assess binding stability over 100-ns trajectories.
- Data Reconciliation :
What strategies optimize the compound’s pharmacokinetic properties, particularly blood-brain barrier (BBB) permeability?
Advanced Research Question
- Structural Modifications :
- Introduce halogen atoms (e.g., fluorine) to the pyrimidine ring to enhance lipophilicity (logP optimization).
- Reduce hydrogen-bond donors (e.g., replace indole N–H with methyl groups) to improve BBB penetration .
- In Silico Tools :
- Predict BBB permeability via QSAR models (e.g., SwissADME) or PAMPA assays. Validate with in vivo rodent studies measuring brain-to-plasma ratios .
How do degradation products identified via HPLC-MS impact biological activity, and what stabilization methods are effective?
Advanced Research Question
- Degradation Analysis :
- Accelerated stability studies (40°C/75% RH) with HPLC-MS monitoring. Major degradants often arise from pyrrolidine ring oxidation or indole hydrolysis.
- Mitigation Strategies :
- Lyophilization under inert atmosphere (N₂) prevents oxidative degradation.
- Formulate with cyclodextrins to stabilize the methanone moiety .
What NMR techniques resolve signal overlap in the compound’s aromatic and pyrrolidine regions?
Basic Research Question
- 1D/2D NMR Setup :
- Use ¹³C-DEPT to differentiate CH₂/CH₃ groups in the pyrrolidine ring.
- HSQC/TOCSY resolves indole C7–H and pyrimidine C2–H cross-peaks in DMSO-d₆ .
- Solvent Selection : Deuterochloroform (CDCl₃) may simplify splitting patterns compared to DMSO .
How does the compound’s enzyme inhibition mechanism compare to structurally related indole-pyrimidine hybrids?
Advanced Research Question
- Comparative Analysis :
- Kinetic Studies :
- Use surface plasmon resonance (SPR) to measure binding kinetics (kₒₙ/kₒff) and compare with analogs.
What are the limitations of current synthetic methods for scaling up gram-scale production without compromising purity?
Basic Research Question
- Challenges :
- Column chromatography is often required for purification, which is inefficient for large batches.
- Solutions :
- Switch to flow chemistry for continuous coupling reactions, reducing intermediate isolation steps.
- Replace DMF with cyclopentyl methyl ether (CPME), a greener solvent with easier removal .
How can in vitro and in vivo toxicity profiles guide structural optimization for reduced off-target effects?
Advanced Research Question
- Toxicology Workflow :
- In Vitro : Screen for hERG inhibition (patch-clamp assays) and mitochondrial toxicity (Seahorse assay).
- In Vivo : Conduct 14-day repeat-dose studies in rodents, focusing on hepatic (ALT/AST) and renal (creatinine) markers.
- Optimization :
- Replace the pyrrolidine oxygen with a methylene group to reduce metabolic oxidation and hepatotoxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
